![molecular formula C17H13N5O4S3 B2518799 3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-44-3](/img/structure/B2518799.png)

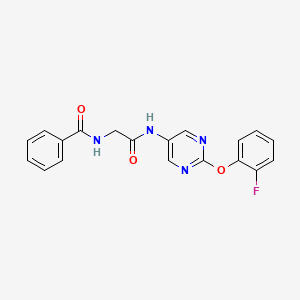

3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

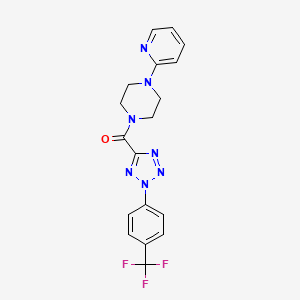

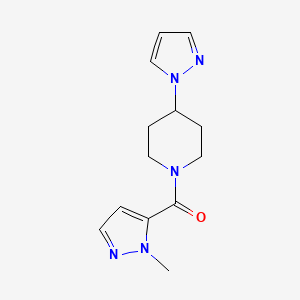

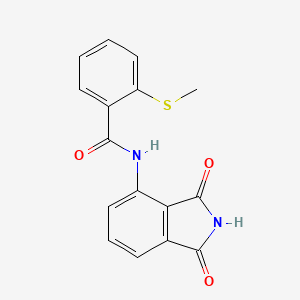

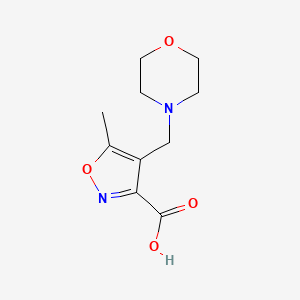

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been a subject of interest due to their biological activities. In the context of the compound "3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide", similar compounds have been synthesized through various reactions. For instance, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized by reacting N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, showing antimicrobial activity . Similarly, 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides were synthesized and evaluated for antiinflammatory activity, with two compounds showing significant activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by NMR spectral data and elemental analysis. For example, the 1H NMR spectra of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides show distinct signals for the amino group, methyl group, and carboxamide NH group, which vary depending on the substituent of the amide aromatic cycle . These structural features are crucial for the biological activity of these compounds and would be relevant for the compound under analysis.

Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine core can undergo various chemical reactions to yield biologically active compounds. For instance, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile was synthesized and then transformed into related fused heterocyclic systems, demonstrating antifungal and antibacterial properties . These reactions are indicative of the versatility of the thiazolo[3,2-a]pyrimidine scaffold in generating diverse bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are closely related to their structure and have implications for their biological activity. The antimicrobial activity of these compounds, as seen in the synthesis and study of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, is influenced by the presence of specific functional groups and their electronic properties . The solubility, stability, and reactivity of these compounds are essential for their potential as pharmaceutical agents.

Aplicaciones Científicas De Investigación

Chemical Reactions and Structural Analysis :

- Reactions of certain maleimides with substituted thiouracils have been studied, leading to pyrrolothiazolopyrimidinetriones and thiazolopyrimidine derivatives (Volovenko, Dubnina, & Chernega, 2004).

- Synthesis processes involving thiazolo[3,2-a]pyrimidines and related compounds have been explored, highlighting various cyclization and substitution reactions (Haiza, Assiery, Mostafa, & El-Reedy, 2000).

- Studies on the synthesis of functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines emphasize the reaction of carboxylic acids with amines and the subsequent formation of amide derivatives (Peterlin-Mašič, Malešič, Breznik, & Krbavčič, 2000).

Biological Activities and Applications :

- Research on N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides has revealed antimicrobial activities of some synthesized compounds (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

- The preparation of related compounds has shown biocidal properties against various bacteria and fungi, indicating their potential in antimicrobial applications (Youssef, Abbady, Ahmed, & Omar, 2011).

- A study on the structural modifications of thiazolo[3, 2-a]pyrimidines provides insights into their conformational features, which could be crucial for designing drugs with specific biological activities (Nagarajaiah & Begum, 2014).

Direcciones Futuras

The future directions for research on thiazolyl-pyrazole derivatives could involve further exploration of their biological activities and potential applications in drug development . The biological profiles of these new generations of thiazole would represent a productive matrix for further advancement of better anticancer specialists .

Propiedades

IUPAC Name |

3-methyl-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O4S3/c1-10-9-28-17-19-8-13(15(24)22(10)17)14(23)20-11-2-4-12(5-3-11)29(25,26)21-16-18-6-7-27-16/h2-9H,1H3,(H,18,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPDYDZSUJTNKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2518718.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)

![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)